Isodillapiole
Isodillapiole
Isodillapiole belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Isodillapiole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isodillapiole is primarily located in the cytoplasm. Outside of the human body, isodillapiole can be found in dill and green vegetables. This makes isodillapiole a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17672-89-8
VCID:
VC21063466
InChI:
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3/b5-4+
SMILES:
CC=CC1=CC2=C(C(=C1OC)OC)OCO2
Molecular Formula:
C12H14O4
Molecular Weight:
222.24 g/mol
Isodillapiole
CAS No.: 17672-89-8
Cat. No.: VC21063466
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isodillapiole belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Isodillapiole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isodillapiole is primarily located in the cytoplasm. Outside of the human body, isodillapiole can be found in dill and green vegetables. This makes isodillapiole a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 17672-89-8 |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3/b5-4+ |
| Standard InChI Key | OEDZKYGAFWDLGE-SNAWJCMRSA-N |
| Isomeric SMILES | C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2 |
| SMILES | CC=CC1=CC2=C(C(=C1OC)OC)OCO2 |
| Canonical SMILES | CC=CC1=CC2=C(C(=C1OC)OC)OCO2 |
| Melting Point | 55-56°C |
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